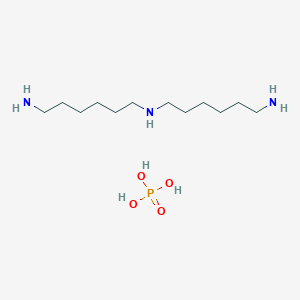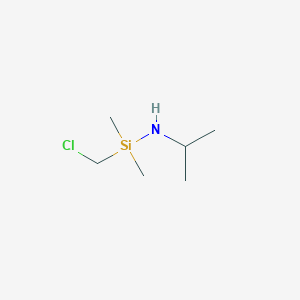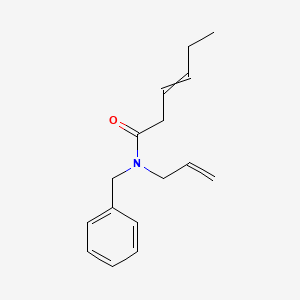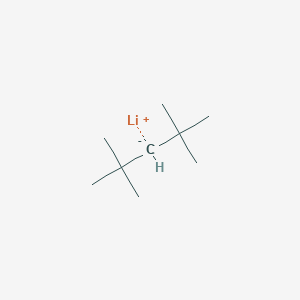
lithium;2,2,4,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,2,4,4-tetramethylpentane is a chemical compound with the molecular formula C9H20Li. It is a lithium derivative of 2,2,4,4-tetramethylpentane, a branched alkane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2,4,4-tetramethylpentane typically involves the reaction of 2,2,4,4-tetramethylpentane with a lithium reagent. One common method is the reaction of 2,2,4,4-tetramethylpentane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,2,4,4-tetramethylpentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Lithium;2,2,4,4-tetramethylpentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium;2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon.
Lithium;2,2,4,4-tetramethylpentan-3-ylideneamide: A related lithium compound with different functional groups.
3-chloro-2,2,4,4-tetramethylpentane: A halogenated derivative.
Uniqueness
Lithium;2,2,4,4-tetramethylpentane is unique due to its specific lithium substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
180336-90-7 |
|---|---|
Formule moléculaire |
C9H19Li |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
lithium;2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |
Clé InChI |
HCLQIJMFTXOJTN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)[CH-]C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
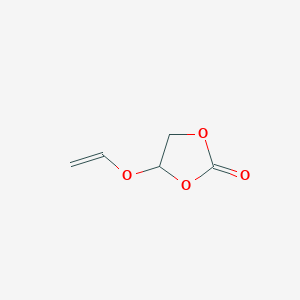
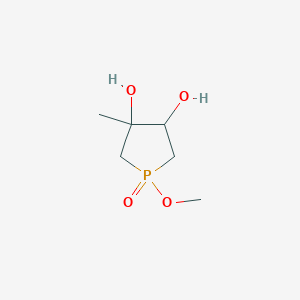
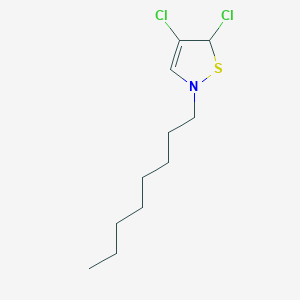
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
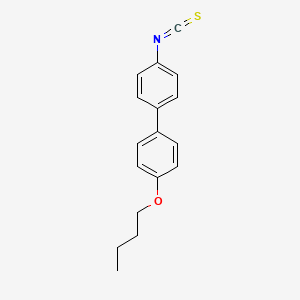
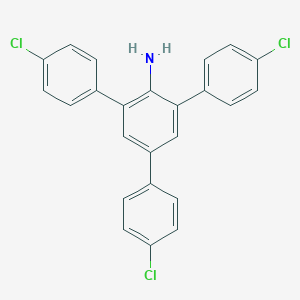
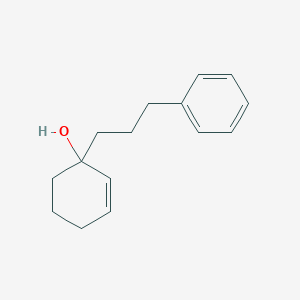
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

